![molecular formula C13H17NO2 B6337216 1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid CAS No. 885958-71-4](/img/structure/B6337216.png)
1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid
Overview
Description
“1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” is a chemical compound that belongs to the class of nitrogen heterocycles . It is characterized by a five-membered pyrrolidine ring, which is one of the most commonly used heterocyclic scaffolds in medicinal chemistry . The compound is known for its potential in the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies can also involve the functionalization of preformed pyrrolidine rings . For instance, proline derivatives can be used as precursors .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a benzyl group and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” can be diverse, depending on the reaction conditions and the presence of other reactants . For instance, the compound can undergo reactions such as epoxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” include a molecular weight of 358.27 . The compound is a powder at room temperature . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Drug Discovery
Pyrrolidine derivatives, including “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid”, are widely used in drug discovery . They are particularly useful due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Treatment of Human Diseases
Compounds characterized by the pyrrolidine ring and its derivatives have been reported to be effective in the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Antimicrobial Activity
Pyrrolidinone derivatives, which include “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
Pyrrolidinone derivatives have also been found to exhibit anticancer activity . For example, 4-(pyrrolidin-1-ylmethyl) benzaldehyde derivatives have been studied as potential anticancer drugs .
Anti-inflammatory Activity
Pyrrolone derivatives, which are closely related to pyrrolidinone, have been found to exhibit anti-inflammatory activity . This suggests that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” could potentially be used in the treatment of inflammatory conditions.
Antidepressant Activity
Pyrrolone derivatives have also been found to exhibit antidepressant activity . This suggests that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” could potentially be used in the treatment of depressive disorders.
Safety and Hazards
The safety information available indicates that “1-Benzyl-4-methyl-pyrrolidine-3-carboxylic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-7-14(9-12(10)13(15)16)8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUPOQGHGMIUFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407760 | |
Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methylpyrrolidine-3-carboxylic acid | |
CAS RN |
604798-82-5 | |
Record name | 1-benzyl-4-methylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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